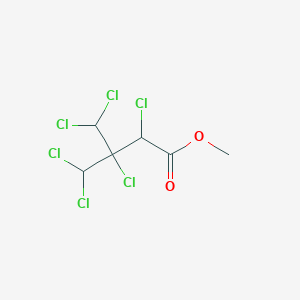

2,3,4,4-Tetrachloro-3-(dichloromethyl)butanoic Acid Methyl Ester

Overview

Description

2,3,4,4-Tetrachloro-3-(dichloromethyl)butanoic Acid Methyl Ester is a chlorinated organic compound with the molecular formula C₆H₆Cl₆O₂ and a molecular weight of 322.83 g/mol . This compound is characterized by its high density (1.609±0.06 g/cm³ at 20°C) and a boiling point of approximately 340.5°C at 760 mmHg . It is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,4-Tetrachloro-3-(dichloromethyl)butanoic Acid Methyl Ester typically involves the chlorination of butanoic acid derivatives. The process begins with the chlorination of butanoic acid to introduce chlorine atoms at specific positions on the carbon chain. This is followed by esterification to form the methyl ester. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the esterification is typically carried out using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,3,4,4-Tetrachloro-3-(dichloromethyl)butanoic Acid Methyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products

The major products formed from these reactions include various chlorinated and non-chlorinated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mutagenicity Studies

2,3,4,4-Tetrachloro-3-(dichloromethyl)butanoic Acid Methyl Ester is recognized for its mutagenic properties. Research indicates that it can induce mutations in various biological systems, making it a valuable tool for studying genetic mutations and their mechanisms .

Biochemical Research

This compound is used in proteomics research, where it serves as a biochemical reagent to investigate protein interactions and functions. Its ability to modify proteins allows researchers to explore post-translational modifications and their effects on protein behavior .

Environmental Toxicology

Due to its chlorinated nature, this compound is studied for its environmental impact, particularly in soil and water systems. Researchers assess its persistence and degradation pathways in different environmental conditions, contributing to our understanding of chlorinated compounds' ecological effects .

Case Study 1: Mutagenicity Assessment

A study conducted by researchers aimed to evaluate the mutagenic effects of this compound using bacterial assays. The results demonstrated a significant increase in mutation rates compared to control groups, highlighting its potential as a mutagen in microbial systems.

Case Study 2: Protein Interaction Studies

In a proteomics study, this compound was employed to modify specific amino acid residues in target proteins. The modified proteins were then analyzed using mass spectrometry to identify changes in their interaction profiles with other cellular components. This research provided insights into how chemical modifications can alter protein function and stability.

Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Mutagenicity Studies | Investigating genetic mutations induced by the compound | Significant mutation rate increase observed |

| Biochemical Research | Used as a reagent for studying protein interactions | Altered interaction profiles identified |

| Environmental Toxicology | Assessing ecological impacts and degradation pathways | Persistence in soil and water systems noted |

Mechanism of Action

The mechanism of action of 2,3,4,4-Tetrachloro-3-(dichloromethyl)butanoic Acid Methyl Ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Butanoic Acid, 2,3-Dichloro-, Methyl Ester: This compound has fewer chlorine atoms and different reactivity.

Butanoic Acid, Methyl Ester: Lacks chlorine atoms, resulting in significantly different chemical properties.

Uniqueness

2,3,4,4-Tetrachloro-3-(dichloromethyl)butanoic Acid Methyl Ester is unique due to its high degree of chlorination, which imparts distinct chemical and physical properties. This makes it particularly useful in specific research applications where such properties are required .

Biological Activity

2,3,4,4-Tetrachloro-3-(dichloromethyl)butanoic acid methyl ester (CAS 97055-35-1) is a chlorinated organic compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on its biological effects, including toxicity, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C6H6Cl6O2 and a molecular weight of 292.8 g/mol. Its structure features multiple chlorine substituents that contribute to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C6H6Cl6O2 |

| Molecular Weight | 292.8 g/mol |

| CAS Number | 97055-35-1 |

| Physical State | Solid |

| Solubility | Soluble in organic solvents |

Toxicity

Research indicates that chlorinated compounds like this compound can exhibit significant toxicity. A study highlighted its potential as an environmental contaminant with adverse effects on human health and ecosystems. The compound's toxicity profile suggests it may disrupt endocrine functions and exhibit carcinogenic properties, necessitating caution in its handling and application .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies have shown that it possesses significant antibacterial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard agar diffusion methods, revealing effective inhibition of bacterial growth .

Table: Antimicrobial Activity of this compound

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Potential Therapeutic Applications

Emerging research suggests that this compound may have therapeutic potential in treating certain conditions due to its biological activity. Specifically, studies have focused on its role in inhibiting urease activity, which is crucial in managing conditions like peptic ulcers caused by Helicobacter pylori infections. The compound demonstrated significant urease inhibition compared to standard treatments .

Case Studies

-

Case Study on Urease Inhibition :

A study evaluated the effects of various chlorinated compounds on urease activity. This compound was found to inhibit urease with an IC50 value significantly lower than that of conventional inhibitors like thiourea. This finding supports the potential use of this compound in treating urease-related gastrointestinal disorders . -

Environmental Impact Assessment :

An environmental study assessed the impact of this compound on aquatic ecosystems. Results indicated that exposure led to significant alterations in microbial communities and toxicity to aquatic organisms at concentrations commonly found in contaminated sites .

Properties

IUPAC Name |

methyl 2,3,4,4-tetrachloro-3-(dichloromethyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl6O2/c1-14-3(13)2(7)6(12,4(8)9)5(10)11/h2,4-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPOWLNLEDCXEFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(Cl)Cl)(C(Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201210240 | |

| Record name | Methyl 2,3,4,4-tetrachloro-3-(dichloromethyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201210240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97055-35-1 | |

| Record name | Methyl 2,3,4,4-tetrachloro-3-(dichloromethyl)butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97055-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,3,4,4-tetrachloro-3-(dichloromethyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201210240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.